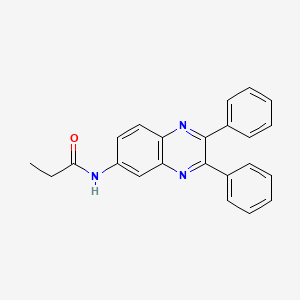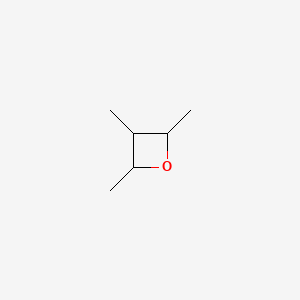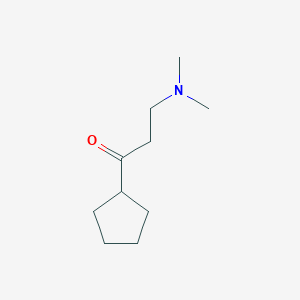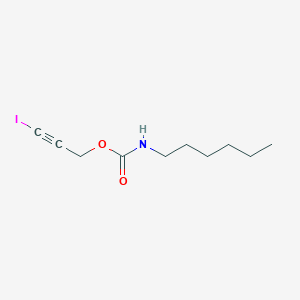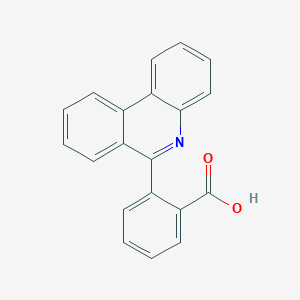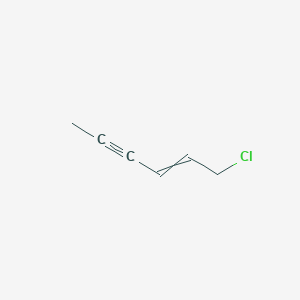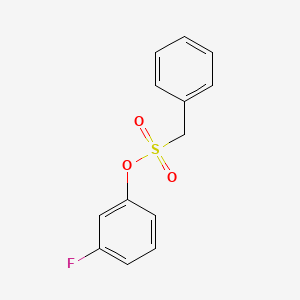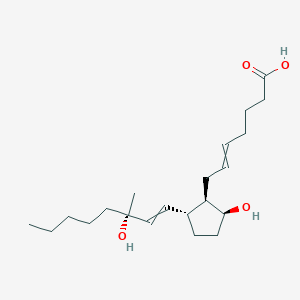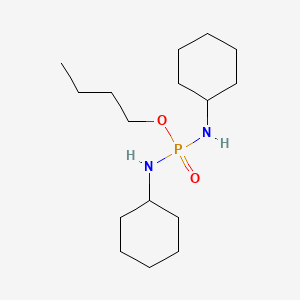
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tert-butyl group attached to an oxazole ring, which is further connected to an ethylurea moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylurea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced forms of the original compound.
科学研究应用
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)octanamide
Uniqueness
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-ethylurea stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine.
属性
CAS 编号 |
55807-57-3 |
|---|---|
分子式 |
C10H17N3O2 |
分子量 |
211.26 g/mol |
IUPAC 名称 |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-ethylurea |
InChI |
InChI=1S/C10H17N3O2/c1-5-11-9(14)12-8-6-7(15-13-8)10(2,3)4/h6H,5H2,1-4H3,(H2,11,12,13,14) |
InChI 键 |
USOUIPPXTXZJML-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=NOC(=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


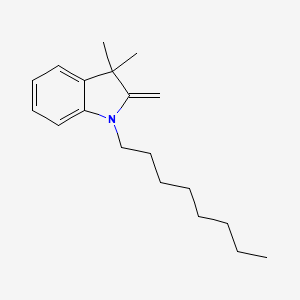
![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
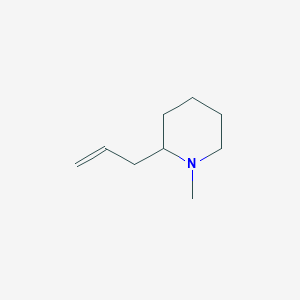

![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
